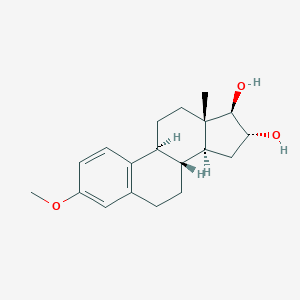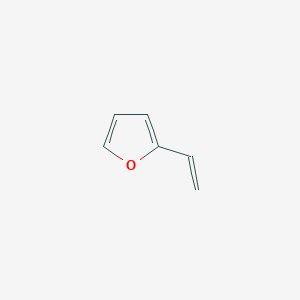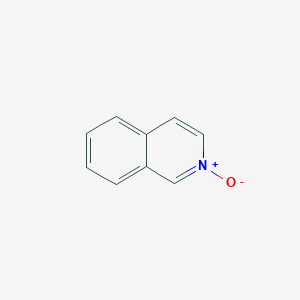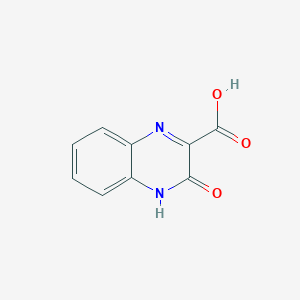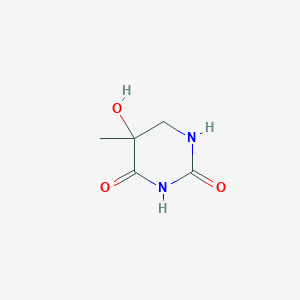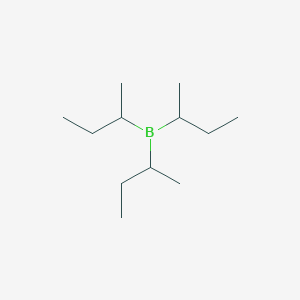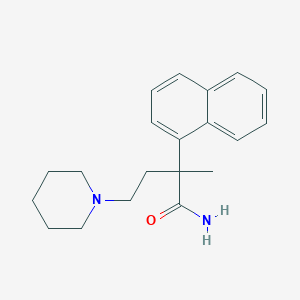
Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino-, also known as 2-Methyl-2-(1-naphthyl)-4-piperidinol butyramide, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of piperidine and has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino- involves the inhibition of acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, this compound has been found to have an affinity for the sigma-1 receptor, which has been linked to a variety of physiological processes, including pain perception, inflammation, and neuroprotection.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino- are varied and have been studied extensively. In addition to its inhibitory effect on acetylcholinesterase, this compound has been found to have anti-inflammatory and analgesic effects. It has also been shown to have a neuroprotective effect, which may be due to its affinity for the sigma-1 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino- is its ability to inhibit acetylcholinesterase, which can lead to improvements in cognitive function. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, making it useful for studying these physiological processes. However, there are also limitations to using this compound in lab experiments. For example, its affinity for the sigma-1 receptor may make it difficult to isolate the specific effects of the compound on other physiological processes.
Direcciones Futuras
There are many potential future directions for research on Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino-. One area of interest is its potential use as a treatment for Alzheimer's disease. Since this compound has been found to inhibit acetylcholinesterase, it may be able to improve cognitive function in individuals with this disease. Additionally, further research could explore the compound's potential as an anti-inflammatory and analgesic agent. Finally, the compound's affinity for the sigma-1 receptor could be further studied to better understand its role in various physiological processes.
Métodos De Síntesis
The synthesis of Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino- involves the reaction of 2-methyl-2-(1-naphthyl)-4-piperidinol with butyric anhydride. This reaction results in the formation of Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino-, which can be purified through recrystallization. The purity of the compound can be verified through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino- has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience. This compound has been found to have an inhibitory effect on the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has been linked to improvements in cognitive function.
Propiedades
Número CAS |
1505-98-2 |
|---|---|
Nombre del producto |
Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino- |
Fórmula molecular |
C20H26N2O |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
2-methyl-2-naphthalen-1-yl-4-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C20H26N2O/c1-20(19(21)23,12-15-22-13-5-2-6-14-22)18-11-7-9-16-8-3-4-10-17(16)18/h3-4,7-11H,2,5-6,12-15H2,1H3,(H2,21,23) |
Clave InChI |
FLHRAPZVGFZSQD-UHFFFAOYSA-N |
SMILES |
CC(CCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
SMILES canónico |
CC(CCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
Sinónimos |
α-Methyl-α-(2-piperidinoethyl)-1-naphthaleneacetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




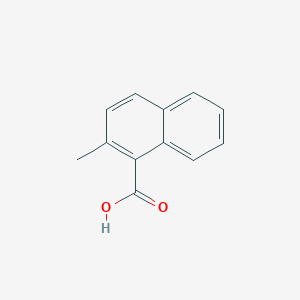

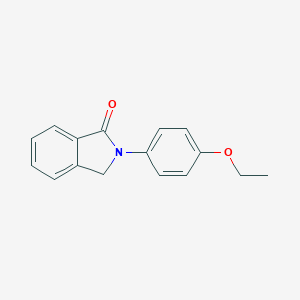
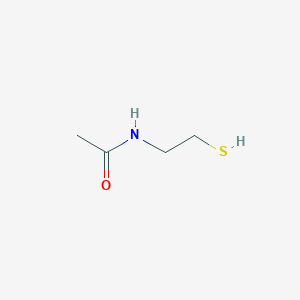
![2-[(E)-2-(furan-2-yl)ethenyl]furan](/img/structure/B73928.png)
